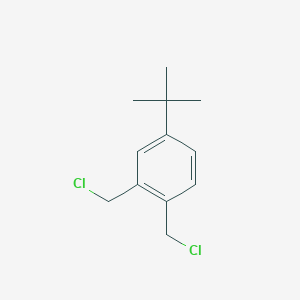

4-tert-Butyl-1,2-bis(chloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-1,2-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRSEVCJTGMTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30770466 | |

| Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141788-33-2 | |

| Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-tert-Butyl-1,2-bis(chloromethyl)benzene

Part 1: Executive Summary & Strategic Analysis

4-tert-Butyl-1,2-bis(chloromethyl)benzene (CAS: 141788-33-2) is a critical electrophilic building block, primarily utilized in the synthesis of functionalized cyclophanes, macrocyclic hosts, and advanced polymer cross-linkers. Its structural value lies in the ortho-xylylene core, which imposes specific conformational constraints, combined with the tert-butyl group that enhances solubility and prevents aggregation in supramolecular assemblies.

Retrosynthetic Logic

While multiple routes exist, we reject Route A (Radical Halogenation) for high-purity applications due to poor regioselectivity. Radical chlorination of 4-tert-butyl-o-xylene often yields inseparable mixtures of benzylic and ring-chlorinated byproducts.

Selected Protocol: The Reductive-Substitution Pathway We will proceed with Route B , a two-step sequence starting from commercially available 4-tert-butylphthalic anhydride . This route guarantees regiochemical integrity.

-

Reduction: Conversion of the anhydride to the diol (4-tert-butyl-1,2-benzenedimethanol) using Lithium Aluminum Hydride (LiAlH₄).

-

Chlorination: Nucleophilic substitution of the diol to the dichloride using Thionyl Chloride (SOCl₂).

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4-tert-Butyl-1,2-benzenedimethanol

Objective: Complete reduction of the anhydride to the diol without over-reduction or ring hydrogenation.

Reagents & Materials:

-

4-tert-Butylphthalic anhydride (1.0 eq)

-

LiAlH₄ (Lithium Aluminum Hydride) (2.5 eq) — Excess required for anhydride.

-

Anhydrous THF (Tetrahydrofuran) — Solvent.

-

EtOAc / Rochelle’s Salt (Potassium sodium tartrate) — For quenching.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Nitrogen (

). -

Solubilization: Charge the flask with LiAlH₄ (2.5 eq) suspended in anhydrous THF (

concentration relative to hydride). Cool to -

Addition: Dissolve 4-tert-butylphthalic anhydride in minimal THF. Add this solution dropwise to the LiAlH₄ suspension. Caution: Exothermic H₂ evolution.

-

Reaction: Once addition is complete, warm to room temperature (RT) and then reflux for 4–6 hours. Monitor by TLC (disappearance of anhydride spot).

-

Fieser Quench (Critical): Cool to

. For every- mL Water (slowly)

- mL 15% NaOH solution

- mL Water

-

Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms. Filter through a Celite pad.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude diol as a viscous oil or low-melting solid.

Checkpoint: The crude diol is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Conversion to this compound

Objective: Efficient

Reagents:

-

4-tert-Butyl-1,2-benzenedimethanol (1.0 eq)

-

Thionyl Chloride (SOCl₂) (3.0 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Catalytic DMF (Dimethylformamide) (2-3 drops)

Protocol:

-

Setup: Charge a dry RBF with the diol (from Step 1) and anhydrous DCM (

). Add catalytic DMF. -

Chlorination: Cool to

. Add SOCl₂ dropwise via syringe. The reaction will evolve HCl and SO₂ gases; ensure proper venting through a scrubber. -

Kinetics: Remove the ice bath and stir at RT for 3 hours. If conversion is sluggish, heat to mild reflux (

) for 1 hour. -

Workup: Evaporate the solvent and excess SOCl₂ in vacuo. Note: Do not use an aqueous wash immediately to avoid hydrolysis if excess acid is present; rotary evaporation is preferred first.

-

Purification: Redissolve the residue in DCM, wash with saturated NaHCO₃ (to neutralize trace acid), dry over MgSO₄, and concentrate.

-

Final Polish: Recrystallize from Hexanes or Pentane if a solid, or distill under high vacuum if an oil (bp expected >120°C at reduced pressure).

Part 3: Data & Validation

Quantitative Summary

| Parameter | Step 1: Reduction | Step 2: Chlorination |

| Limiting Reagent | 4-t-Butylphthalic anhydride | Diol Intermediate |

| Primary Reagent | LiAlH₄ (2.5 eq) | SOCl₂ (3.0 eq) |

| Solvent System | THF (Anhydrous) | DCM (Anhydrous) |

| Key Hazard | Pyrophoric Hydride / H₂ Gas | Corrosive / Toxic Gas (SO₂, HCl) |

| Typical Yield | 85–92% | 88–95% |

| State | Viscous Oil / Waxy Solid | Low-melting Solid / Oil |

Characterization (Expected NMR Data)

Based on analogous 4-tert-butyl-o-xylene derivatives:

-

¹H NMR (400 MHz, CDCl₃):

- 1.32 (s, 9H, t-Butyl ).

- 4.65–4.75 (two s or split, 4H, CH₂-Cl ). Note: The asymmetry of the 4-substituent may cause the two methylene groups to appear as distinct singlets or a very close pair.

- 7.20–7.45 (m, 3H, Ar-H ).

-

¹³C NMR: Distinct signals for the quaternary tert-butyl carbon, methyl carbons, and two distinct benzylic carbons (

40-45 ppm).

Part 4: Visualization

Pathway Logic Diagram

Caption: Two-step regioselective synthesis from phthalic anhydride precursor.

Mechanism of Chlorination

Caption: Conversion of benzylic alcohols to chlorides via chlorosulfite intermediates.

References

-

Sigma-Aldrich. Product Specification: 4-tert-Butylphthalic anhydride.[1] Retrieved from .

-

ChemicalBook. this compound (CAS 141788-33-2). Retrieved from .

-

Organic Chemistry Portal. Reduction of Carboxylic Acid Derivatives with Lithium Aluminum Hydride. Retrieved from .

-

BenchChem. Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol (Analogous hydroxymethylation). Retrieved from .

-

PrepChem. Synthesis of 4-t-butyl-phthalimide (Precursor handling). Retrieved from .

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-tert-Butyl-1,2-bis(chloromethyl)benzene

[1][2][3]

Executive Summary

This compound (often associated with CAS 141788-33-2 or related isomeric registries) is a critical bifunctional alkylating agent used primarily in the synthesis of functionalized cyclophanes, macrocycles, and specialty polymers.[1][2][3] Its structure combines a lipophilic tert-butyl anchor with two reactive benzylic chloride handles.[1][4]

Successful utilization of this intermediate hinges on balancing its high lipophilicity with its high reactivity toward nucleophiles.[4] This guide provides a validated solubility map to prevent yield loss via solvolysis (reaction with solvent) and to optimize purification via recrystallization.[4]

Physicochemical Identity & Properties[4][5][6][7][8]

Understanding the molecular architecture is the first step to predicting solubility behavior.[4]

| Property | Data / Description | Relevance to Solubility |

| Chemical Structure | 1,2-bis(chloromethyl)-4-(1,1-dimethylethyl)benzene | Lipophilic Core: The tert-butyl group and benzene ring drive high solubility in non-polar solvents.Reactive Handles: Two -CH₂Cl groups introduce moderate polarity but high reactivity.[1][2][5][6] |

| Physical State | Low-Melting Solid (Predicted MP: ~45–65°C) | Requires careful temperature control during dissolution to avoid "oiling out" before crystallization.[1][2][4] |

| Polarity | Low to Moderate | Soluble in low-dielectric organic solvents; insoluble in water.[1][4] |

| Reactivity | High (Benzylic Halide) | CRITICAL: Reacts rapidly with water, alcohols, and amines.[2][3] |

Structural Visualization

The following diagram illustrates the competing solubility forces within the molecule.

Caption: Functional group analysis determining solvent compatibility and solubility drivers.

Solubility Profile & Solvent Selection

The solubility of this compound follows a predictable "Like Dissolves Like" pattern, modified by its instability in protic media.[1][2][3]

A. Solubility Categorization Table

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Primary Reaction Solvent. Ideal for Friedel-Crafts or nucleophilic substitutions where high concentration is needed.[1][2][3] |

| Aromatic | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Process Solvent. High boiling point allows for thermal acceleration of reactions.[3] Good for azeotropic drying.[4] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (50–100 mg/mL) | General Use. THF is excellent for coupling reactions.[2][3] Acetone is good for cleaning but avoid strong bases.[4] |

| Aliphatic | Hexane, Heptane, Pentane, Cyclohexane | Temperature Dependent | Purification (Recrystallization). Low solubility at RT; high solubility at boiling.[2][3] Ideal for purifying the solid.[4] |

| Protic | Methanol, Ethanol, Water | Incompatible | DO NOT USE. Reacts to form ethers (solvolysis) or hydrolyzes to the diol/polymer.[3] |

B. Theoretical Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP coordinates are:

-

Dispersion (

): ~18.5 MPa -

Polarity (

): ~4.5 MPa -

Hydrogen Bonding (

): ~2.0 MPa

Implication: The compound sits in the "Hydrocarbon/Chlorinated" region of the solubility sphere.[4] It will precipitate if forced into high

Experimental Protocols

Protocol A: Recrystallization (Purification)

This is the standard method to obtain high-purity solid from crude reaction mixtures.[1][2][4]

Principle: Exploiting the steep solubility curve in aliphatic hydrocarbons.

-

Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Heptane (approx. 5-10 mL per gram of solid).[1][2][4]

-

Heating: Heat to reflux (98°C) with stirring. If solid remains, add Heptane in small portions until fully dissolved.[4]

-

Filtration (Hot): If insoluble particulates (e.g., salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.[2][3][4]

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, cool to 0°C in an ice bath for 1 hour. White needles or plates should form.[4]

-

Isolation: Filter the cold crystals and wash with cold (-20°C) Pentane or Hexane. Dry under vacuum (< 40°C) to remove solvent.[4]

Protocol B: Solubility Screening Workflow

Use this decision tree when selecting a solvent for a new reaction type.

Caption: Decision matrix for solvent selection based on process goals and chemical compatibility.

Safety & Handling (E-E-A-T)

Warning: This compound is a benzylic chloride.[4] It acts as a potent lachrymator (tear gas) and alkylating agent.[4]

-

Engineering Controls: ALWAYS handle in a functioning chemical fume hood. The vapor pressure of the solid is low, but solutions (especially in volatile solvents like DCM) can carry the lachrymator into the lab atmosphere.[3]

-

PPE:

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the reactive chloromethyl groups before cleanup.[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture will slowly hydrolyze the compound to release HCl gas, pressurizing the container.[4]

References

-

Sigma-Aldrich. Product Specification: this compound.[1][2] (Note: Search via structure or CAS 141788-33-2).[1][2]

-

PubChem. Compound Summary: 1-(tert-butyl)-4-(chloromethyl)benzene (Analogous Reactivity Data). .[4]

-

Vögtle, F. Cyclophane Chemistry: Synthesis, Structures and Reactions. John Wiley & Sons, 1993.[4] (Authoritative text on using bis(chloromethyl)benzenes in synthesis).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][4] (Source for solubility parameter principles).

Sources

- 1. veeprho.com [veeprho.com]

- 2. PubChemLite - N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)formamide (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. klivon.com [klivon.com]

- 5. 1-Tert-butyl-4-[2-(chloromethyl)butyl]benzene | C15H23Cl | CID 66035222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thozalinone [webbook.nist.gov]

Introduction: The Architectural Versatility of 4-tert-Butyl-1,2-bis(chloromethyl)benzene

An In-depth Technical Guide to the Reactivity and Stability of 4-tert-Butyl-1,2-bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional aromatic compound whose utility in advanced synthesis stems from its unique structural features. The presence of two reactive benzylic chloride groups on an ortho-substituted benzene ring, sterically influenced by a bulky tert-butyl group, makes it a valuable intermediate in polymer chemistry, materials science, and the synthesis of complex organic molecules.[1] Understanding the interplay between its electronic and steric properties is paramount to harnessing its synthetic potential. This guide provides a detailed exploration of the compound's reactivity, stability profile, and practical handling, grounded in established chemical principles.

Section 1: Core Reactivity Profile

The reactivity of this compound is dominated by the two benzylic chloromethyl (-CH₂Cl) groups. These sites are susceptible to a variety of transformations, primarily nucleophilic substitution and, to a lesser extent, elimination reactions. The specific pathway is a function of the nucleophile's nature, solvent system, and temperature.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

Benzylic halides are classic substrates for nucleophilic substitution, capable of proceeding through both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms.[1][2][3] The choice between these pathways is dictated by the stability of the potential carbocation intermediate and the steric accessibility of the electrophilic carbon.

The Sₙ1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a benzylic carbocation, which is then rapidly attacked by a nucleophile.[3][4]

-

Electronic Effects: The tert-butyl group at the para-position is weakly electron-donating through induction and hyperconjugation. This effect helps to stabilize the positive charge of the benzylic carbocation, favoring the Sₙ1 mechanism.

-

Carbocation Stability: The resulting carbocation is resonance-stabilized by the benzene ring. However, the adjacent, electron-withdrawing chloromethyl group at the ortho position will have a destabilizing inductive effect on the carbocation.[1] This electronic push-pull relationship is a key consideration in predicting reactivity.

The Sₙ2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs.[2][3]

-

Steric Hindrance: The Sₙ2 pathway is highly sensitive to steric bulk around the reaction center.[5] The large tert-butyl group, coupled with the adjacent chloromethyl moiety, creates significant steric congestion. This crowding makes the backside attack required for an Sₙ2 reaction difficult, thus disfavoring this mechanism.

Caption: The Sₙ1 pathway showing the formation of a carbocation intermediate.

Elimination Reactions: A Competing Pathway

Elimination reactions, particularly the unimolecular E1 pathway, are common side reactions that compete with Sₙ1 substitutions.[4][5]

-

E1 Mechanism: The carbocation intermediate formed during the Sₙ1 process can also lose a proton from an adjacent carbon (in this case, the other chloromethyl group's carbon or the aromatic ring) to a weak base (like the solvent) to form a double bond.[4] This competition means that reactions run under Sₙ1 conditions will often yield a mixture of substitution and elimination products.[4]

-

E2 Mechanism: A bimolecular (E2) elimination is favored by strong, bulky, non-nucleophilic bases such as potassium tert-butoxide.[5][7] This pathway involves a concerted removal of a proton and departure of the leaving group. Given the steric hindrance, a bulky base would preferentially act as a base rather than a nucleophile.[5]

Utility in Polymer Science: Cross-Linking Applications

As a bifunctional molecule, this compound is an effective cross-linking agent.[8] It can react with polymer chains containing nucleophilic sites (e.g., hydroxyl or amine groups) or with aromatic polymers via Friedel-Crafts alkylation. This creates a robust, three-dimensional polymer network, significantly enhancing the material's thermal stability and mechanical properties.[8][9]

Section 2: Stability, Storage, and Safe Handling

The practical application of any chemical requires a thorough understanding of its stability and the necessary precautions for its handling.

Chemical and Thermal Stability

-

Moisture Sensitivity: Like many benzylic halides, this compound is susceptible to hydrolysis upon contact with moisture, which can lead to the formation of the corresponding benzyl alcohol and hydrochloric acid. This necessitates storage in a dry, inert atmosphere.[10]

-

Thermal Decomposition: When heated to decomposition, it can emit toxic fumes, including hydrogen chloride gas and carbon oxides.[10][11]

-

Incompatibilities: It is incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[10][12] Reactions with these substances can be vigorous and exothermic.

Recommended Storage Protocol

To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13][14] A recommended storage temperature is between 2-8°C.[13] The storage area should be designated for corrosive materials.[12]

Safety and Handling Data

This compound presents significant health hazards and must be handled with appropriate engineering controls and personal protective equipment (PPE).

| Hazard Type | Description | GHS Statements |

| Corrosivity | Causes severe skin burns and eye damage.[10][12] | H314 |

| Toxicity | May be fatal if inhaled and harmful if swallowed.[12] | H330, H302 |

| Irritation | May cause respiratory irritation.[10] | H335 |

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles and a face shield.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if dust or vapors are generated.[12][14]

Section 3: Synthesis and Experimental Protocols

Synthesis via Chloromethylation

A common route for preparing bis(chloromethyl)benzene derivatives is through the chloromethylation of the corresponding substituted benzene.[15][16] This involves reacting 4-tert-butyltoluene with formaldehyde (or paraformaldehyde) and hydrogen chloride in the presence of a catalyst like zinc chloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. askthenerd.com [askthenerd.com]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. youtube.com [youtube.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 1,2-Bis(chloromethyl)benzene | 612-12-4 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents [cjcu.jlu.edu.cn]

- 16. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

Technical Guide: Electrophilic Aromatic Substitution on tert-Butylbenzene

This guide provides an in-depth technical analysis of electrophilic aromatic substitution (EAS) on tert-butylbenzene, designed for researchers and drug development professionals.

Steric Control, Regioselectivity, and Pharmaceutical Applications

Executive Summary

tert-Butylbenzene represents a paradigmatic substrate in organic synthesis for demonstrating the conflict between electronic activation and steric hindrance. While the tert-butyl group is electronically activating (directing ortho/para via induction), its significant steric bulk effectively blocks the ortho positions. This guide analyzes the mechanistic underpinnings of this selectivity, provides validated experimental protocols for mono-functionalization, and examines the role of the tert-butyl moiety in modern drug design as a metabolic shield and lipophilic anchor.

Mechanistic Foundations: The Steric-Electronic Conflict

Electronic vs. Steric Parameters

In electrophilic aromatic substitution, the tert-butyl group exerts two opposing influences:

-

Electronic Activation (+I Effect): The tert-butyl group donates electron density through induction. Unlike methyl groups, it lacks

-hydrogens, precluding hyperconjugation. Nevertheless, the inductive effect increases the nucleophilicity of the ring, theoretically activating the ortho and para positions. -

Steric Blockade (The "Ortho Effect"): The sheer volume of the tert-butyl group (A-value

5.0 kcal/mol) creates a "cone of exclusion" around the ortho carbons. This destabilizes the transition state for ortho attack (the arenium ion) due to van der Waals repulsion between the electrophile and the methyl protons of the tert-butyl group.

Quantitative Regioselectivity

The dominance of steric hindrance is evident when comparing the nitration of toluene (methyl) vs. tert-butylbenzene.

Table 1: Comparative Isomer Distribution (Nitration)

| Substrate | Substituent | Ortho % | Meta % | Para % | Para/Ortho Ratio |

| Toluene | ~58% | ~4% | ~38% | 0.65 | |

| Ethylbenzene | ~45% | ~6% | ~49% | 1.09 | |

| Isopropylbenzene | ~30% | ~8% | ~62% | 2.07 | |

| tert-Butylbenzene | ~16% | ~11% | ~73% | 4.56 |

Note: Data represents typical mixed-acid nitration conditions. The high para-selectivity of tert-butylbenzene is a direct consequence of the kinetic barrier at the ortho position.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between ortho and para pathways.

Figure 1: Kinetic pathway divergence. The high energy of the Ortho Transition State (TS) diverts flux toward the Para pathway.

Experimental Protocols

Protocol A: Regioselective Mononitration

Objective: Synthesis of 1-tert-butyl-4-nitrobenzene.

Mechanism: Electrophilic attack by nitronium ion (

Reagents:

-

tert-Butylbenzene (13.4 g, 0.1 mol)

-

Conc. Nitric Acid (70%, d=1.42)

-

Conc. Sulfuric Acid (98%, d=1.84)[1]

Step-by-Step Methodology:

-

Preparation of Mixed Acid: In a 100 mL round-bottom flask, cool 15 mL of conc. sulfuric acid to 0°C in an ice-salt bath. Slowly add 10 mL of conc. nitric acid dropwise with stirring, maintaining temperature <10°C to prevent decomposition.

-

Substrate Addition: Place tert-butylbenzene in a separate 250 mL three-neck flask equipped with a thermometer and addition funnel. Cool to 0-5°C.

-

Reaction: Add the cold mixed acid to the tert-butylbenzene dropwise over 30 minutes.

-

Critical Control: Do not allow temperature to exceed 10°C. Higher temperatures increase the risk of ipso-substitution (loss of the tert-butyl group) and dinitration.

-

-

Quench: Stir at 5°C for 1 hour. Pour the mixture onto 100 g of crushed ice/water slurry.

-

Workup: Extract with dichloromethane (

mL). Wash organic layer with 5% -

Purification: Evaporate solvent. The crude oil contains ~75-80% para-isomer. Recrystallize from ethanol or purify via fractional distillation (b.p. differences allow separation of ortho from para).

Protocol B: Bromination (Fe-Catalyzed)

Objective: Synthesis of 1-bromo-4-tert-butylbenzene.

-

Setup: Dissolve tert-butylbenzene (0.1 mol) in

or -

Addition: Cool to 0°C. Add bromine (

, 0.105 mol) dropwise in the dark. -

Completion: Stir until

evolution ceases. -

Note: This reaction is highly selective for the para isomer (>95%) due to the extreme steric bulk of the

complex interacting with the tert-butyl group.

Industrial & Pharmaceutical Applications[3][4][5][6]

The "Metabolic Shield" Concept

In drug discovery, the tert-butyl group is frequently employed to block metabolic "soft spots." By placing a tert-butyl group at the para-position of a phenyl ring, medicinal chemists prevent rapid oxidation by Cytochrome P450 enzymes (specifically CYP450), which typically attack the electron-rich para position.

Case Studies in Drug Architecture

-

Ivacaftor (Kalydeco): A CFTR potentiator for Cystic Fibrosis. It features a tert-butyl group on a phenolic ring.[1][3][4][5][6]

-

Function: Increases lipophilicity (LogP) for membrane permeability and sterically protects the phenol from rapid glucuronidation/oxidation.

-

Metabolism:[7] Hydroxylation eventually occurs on the tert-butyl group itself (via CYP3A4) to form hydroxymethyl metabolites, but the ring remains intact.

-

-

Terfenadine (Seldane) to Fexofenadine (Allegra):

-

Terfenadine contained a tert-butylphenyl group.[6][8] It was metabolized (oxidized) at one of the tert-butyl methyls to a carboxylic acid.

-

Safety Note: The parent compound (Terfenadine) caused hERG channel blockage (cardiotoxicity). The metabolite (Fexofenadine) retained the antihistamine activity without the cardiotoxicity. This highlights that while tert-butyl groups shield the ring, the alkyl group itself can become a site of metabolism ("metabolic switching").

-

Decision Tree: When to Use tert-Butylbenzene Scaffolds

Figure 2: Strategic logic for incorporating tert-butyl moieties in medicinal chemistry.

Troubleshooting & Edge Cases

Ipso-Substitution (De-alkylation)

Under vigorous conditions (high temp, strong Lewis acids), the tert-butyl group can leave as a stable tert-butyl cation (

-

Observation: Loss of the tert-butyl group or rearrangement to meta positions (thermodynamic control).

-

Prevention: Maintain low temperatures (<10°C) and avoid large excesses of Lewis acids in Friedel-Crafts reactions.

Polysubstitution

Due to the activating nature of the alkyl group, the product (e.g., p-nitro-tert-butylbenzene) is deactivated compared to the starting material in nitration, preventing polysubstitution. However, in Friedel-Crafts alkylation, the product is more active.

-

Control: Use Friedel-Crafts Acylation (deactivating product) instead of alkylation if a specific ketone derivative is required, then reduce.

References

-

Nitration Isomer Ratios & Steric Effects

-

Experimental Procedures (Bromination/Nitration)

-

Source: ChemSpider Synthetic Pages. "Bromination of 1,3,5-Tri-tert-butylbenzene" (Adapted for mono-substitution logic).[10]

-

-

Pharmaceutical Applications (Metabolism of t-butyl groups)

- Source: Hypha Discovery. "Metabolism of t-butyl groups in drugs."

-

URL:[Link]

-

Steric Parameters (A-Values)

-

Mechanistic Overview

Sources

- 1. US3927127A - Nitration process - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Tert-butylbenzene For Industrial & Chemical Use | Manufacturer India [chemicalbull.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 6. Compound... [chemdiv.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. TRIS-(4-TERT-BUTYL-PHENYL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. stmarys-ca.edu [stmarys-ca.edu]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 4-tert-Butyl-1,2-bis(chloromethyl)benzene as a Crosslinking Agent

Introduction: A Rationale for Utilizing 4-tert-Butyl-1,2-bis(chloromethyl)benzene

In the field of polymer modification, the selection of a crosslinking agent is pivotal in tailoring the final properties of the material. This compound is a specialized aromatic crosslinker designed to impart enhanced thermal stability, mechanical strength, and chemical resistance to a variety of polymer backbones.[1] Its unique structure offers several distinct advantages for researchers and drug development professionals.

The core of this crosslinking agent is a rigid benzene ring, which, when integrated into a polymer network, restricts chain mobility. This structural reinforcement is a primary contributor to increased glass transition temperature (Tg) and improved mechanical durability.[1] The molecule features two reactive chloromethyl groups positioned in the ortho orientation. This specific arrangement dictates the geometry of the crosslinks, creating short, rigid bridges between polymer chains.

A key feature of this molecule is the bulky tert-butyl group. This non-polar moiety serves two primary functions:

-

Enhanced Solubility: The tert-butyl group improves the solubility of the crosslinking agent in common organic solvents used for polymer processing, facilitating a more homogeneous reaction mixture.

-

Hydrophobicity and Steric Influence: It introduces steric hindrance and hydrophobicity into the crosslinked network, which can be leveraged to control the material's interaction with aqueous environments and to fine-tune the porosity of the resulting polymer matrix.[2]

The primary mechanism for crosslinking with polymers containing aromatic moieties (such as polystyrene) is Friedel-Crafts alkylation.[3][4] This reaction involves the electrophilic substitution of an aromatic C-H bond on the polymer backbone by the chloromethyl groups of the crosslinker, catalyzed by a Lewis acid. For polymers containing nucleophilic groups, such as tertiary amines, crosslinking can also be achieved through mechanisms like the Menschutkin reaction.[5]

These application notes provide detailed protocols for the use of this compound as a crosslinking agent, focusing on the Friedel-Crafts alkylation of polystyrene as a model system. Additionally, methods for the characterization of the resulting crosslinked polymer are outlined.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆Cl₂ | [6] |

| Molecular Weight | 231.16 g/mol | N/A |

| Appearance | White to light yellow crystalline powder (typical for similar compounds) | [7] |

| Storage Temperature | 2-8°C | [6] |

Reaction Mechanism: Friedel-Crafts Alkylation

The crosslinking of an aromatic polymer, such as polystyrene, with this compound proceeds via a Friedel-Crafts alkylation mechanism, as illustrated below. A Lewis acid catalyst is required to activate the chloromethyl groups, facilitating the electrophilic attack on the phenyl rings of the polymer chains.

Caption: Friedel-Crafts alkylation mechanism for crosslinking.

Experimental Protocols

Protocol 1: Crosslinking of Polystyrene

This protocol details a representative procedure for crosslinking polystyrene in solution. The degree of crosslinking can be controlled by varying the molar ratio of the crosslinking agent to the polymer repeating unit.

Materials:

-

Polystyrene (e.g., average M.W. ~280,000)

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃) or Tin (IV) Chloride (SnCl₄) (Lewis acid catalyst)

-

Anhydrous 1,2-Dichloroethane (DCE) (solvent)

-

Methanol (for quenching and washing)

-

1 M Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

Workflow Diagram:

Caption: Experimental workflow for polystyrene crosslinking.

Procedure:

-

Dissolution of Polymer: In a round-bottom flask under an inert atmosphere, dissolve 5.0 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane. Stir until the polymer is completely dissolved.[3][4]

-

Addition of Crosslinker: Add the desired amount of this compound to the solution. For a theoretical 20% degree of crosslinking, 1.0 g of the crosslinker would be used. Stir until fully dissolved.[4]

-

Catalyst Preparation and Addition: In a separate dry flask, prepare a suspension of the Lewis acid catalyst (e.g., 1.0 g of AlCl₃) in 15 mL of anhydrous 1,2-dichloroethane. Slowly add this suspension to the polymer solution at room temperature with vigorous stirring.[3]

-

Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature under reflux for 4-6 hours. The solution will gradually become more viscous and may form a gel.[3]

-

Quenching and Purification: After the reaction is complete, cool the flask to room temperature. Slowly add 50 mL of methanol to quench the reaction and precipitate the crosslinked polymer.[3][4]

-

Washing: Filter the solid product. Wash the polymer sequentially with methanol, a 1 M HCl solution to remove the catalyst, and then with copious amounts of deionized water until the filtrate is neutral.[4]

-

Drying: Dry the purified crosslinked polymer in a vacuum oven at 60-80°C until a constant weight is achieved.[4]

Illustrative Data:

The following table presents hypothetical data to illustrate the expected trends when varying the concentration of the crosslinking agent.

| Sample ID | Polystyrene (g) | Crosslinker (g) | Catalyst (g) | Theoretical Crosslinking (%) | BET Surface Area (m²/g) |

| HCP-1 | 5.0 | 0.5 | 1.0 | 10 | 450 |

| HCP-2 | 5.0 | 1.0 | 1.0 | 20 | 650 |

| HCP-3 | 5.0 | 2.5 | 1.0 | 50 | 900 |

Characterization of Crosslinked Polymers

Thorough characterization is essential to confirm the success of the crosslinking reaction and to understand the properties of the new material.

Protocol 2: Swelling Test for Crosslink Density Determination

This test provides a qualitative and semi-quantitative measure of the degree of crosslinking. A higher degree of crosslinking results in lower swelling.[3]

Materials:

-

Crosslinked polymer sample

-

Appropriate solvent (e.g., toluene or chloroform for polystyrene)

-

Analytical balance

-

Vial or beaker

Procedure:

-

Weigh a small, accurately measured sample of the dry crosslinked polymer (W_dry).

-

Immerse the sample in an excess of the chosen solvent at room temperature for 24 hours to allow it to reach swelling equilibrium.

-

Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

-

Calculate the swelling ratio (Q) using the formula: Q = W_swollen / W_dry.

Spectroscopic and Thermal Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the incorporation of the crosslinker into the polymer matrix.

-

Procedure: Acquire FTIR spectra of the starting polystyrene, the crosslinking agent, and the final crosslinked product.

-

Analysis: Look for changes in the C-H stretching and bending regions corresponding to the aromatic substitution patterns. A decrease in the intensity of the C-Cl stretch from the chloromethyl group may also be observed.[4]

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) of the crosslinked polymer.

-

Procedure: Heat the sample at a controlled rate (e.g., 10°C/min) in a DSC instrument.

-

Analysis: An increase in the Tg compared to the uncrosslinked polymer is indicative of successful crosslinking, as the polymer chain mobility is reduced.[1]

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the crosslinked material.

-

Procedure: Heat the sample in a controlled atmosphere (e.g., nitrogen) at a constant rate and monitor the weight loss as a function of temperature.

-

Analysis: Crosslinked polymers are expected to exhibit a higher decomposition temperature compared to their linear counterparts.[4]

-

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds such as 1,2-bis(chloromethyl)benzene suggest the following:

-

Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation. It is a lachrymator (causes tearing).[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[8]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

The Lewis acid catalysts used (e.g., AlCl₃) are corrosive and react violently with water. Handle with extreme care in a dry environment.

Conclusion

This compound is a potent crosslinking agent for creating robust and thermally stable polymer networks. The protocols and characterization methods provided here offer a comprehensive guide for researchers to effectively utilize this compound in their work. The unique combination of a rigid aromatic core, ortho-oriented reactive groups, and a bulky tert-butyl substituent makes it a valuable tool for developing advanced materials with tailored properties for applications ranging from catalysis supports to matrices for controlled drug release.

References

- BenchChem. (2025). Application Notes and Protocols for Cross-Linking Polymers with 2,6-bis(chloromethyl)naphthalene. BenchChem.

- Photochemical isomerization of p.p'- bis ( chloromethyl ) azobenzene incorporated in poly (tertiary aminostyrene) s by cross linkage. (n.d.). Polymer, 33(15), 3243–3248.

- García, J. M., et al. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. Polymers, 16(7), 969.

- Long, C., et al. (2011). Characterization of hydrophobic hypercrosslinked polymer as an adsorbent for removal of chlorinated volatile organic compounds. Environmental Science & Technology, 45(9), 4067–4072.

- Nasirtabrizi, M. H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5565–5569.

- Biçak, N., Koza, G., & Yağci, Y. (n.d.). Studies on the Chloromethylation of Polystyrene Resins. Turkish Journal of Chemistry, 19(3), 231-235.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of Polymers Crosslinked with 1,3-Bis(tert-butylperoxyisopropyl)benzene. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cross-linking Polymers with 4,4'-Oxybis((bromomethyl)benzene). BenchChem.

- Kim, J. W., et al. (2002). Effect of Crosslinking Agents on the Morphology of Polymer Particles Produced by One-Step Seeded Polymerization. Macromolecular Research, 10(3), 154–160.

- Tena, A., et al. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 14(24), 5529.

- Wang, M.-L., & Wu, H.-S. (2005). Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research, 44(15), 5578–5586.

-

E-BEAM Services. (2015, June 19). Molecular Structures in Polymer Crosslinking Chemistry. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Characterization of hydrophobic hypercrosslinked polymer as an adsorbent for removal of chlorinated volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. 4-(Chloromethyl)-1,2-bis(octyloxy)benzene | Benchchem [benchchem.com]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. ias.ac.in [ias.ac.in]

Technical Application Note: Macrocyclization and Functionalization Strategies using 4-tert-Butyl-1,2-bis(chloromethyl)benzene

Introduction: The "Soluble Staple" Strategy

4-tert-Butyl-1,2-bis(chloromethyl)benzene (CAS: 141788-33-2) represents a critical evolution in the design of supramolecular building blocks. While the parent compound,

The introduction of the tert-butyl group at the 4-position serves two distinct mechanistic functions:

-

Solubility Enhancement: It disrupts

- -

Regiocontrol: The bulky group breaks the symmetry of the molecule, allowing for the potential separation of isomers (e.g., syn/anti conformers in cyclophanes) that are otherwise indistinguishable.

This guide details the use of this reagent in synthesizing sulfur- and nitrogen-based macrocycles, emphasizing high-dilution techniques required to favor intramolecular cyclization over polymerization.

Application I: Synthesis of Lipophilic Thiacyclophanes

The most robust application of this electrophile is the coupling with dithiols to form thiacyclophanes. These sulfur-bridged macrocycles are precursors to carbocyclic cyclophanes (via Stevens rearrangement or photochemical extrusion) and serve as ligands for soft metals.

Mechanistic Rationale: The Cesium Effect

We utilize the "Cesium Effect" for this protocol. The large ionic radius of the Cesium cation (1.67 Å) acts as a template, coordinating with the thiolate anions and the incoming electrophile to pre-organize the transition state, significantly boosting the yield of the [1+1] macrocycle over oligomers.

Experimental Protocol

Target: 4-tert-Butyl-2,11-dithia[3.3]orthocyclophane (or analog depending on dithiol linker).

| Component | Role | Specifications |

| Electrophile | Substrate | This compound (1.0 eq) |

| Nucleophile | Linker | 1,2-Benzenedithiol or 1,3-propanedithiol (1.0 eq) |

| Base | Template/Base | Cesium Carbonate (Cs |

| Solvent | Medium | DMF (Degassed, Anhydrous) |

| Concentration | Critical Factor | High Dilution (0.005 M final conc.) |

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Dissolve this compound (1.0 mmol, 231 mg) in 50 mL of degassed DMF (Solution A).

-

Dissolve the dithiol linker (1.0 mmol) in 50 mL of degassed DMF (Solution B).

-

-

Base Suspension:

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and argon inlet, suspend Cs

CO

-

-

Simultaneous Addition (Pseudo-High Dilution):

-

Load Solution A and Solution B into separate syringes driven by a dual-channel syringe pump.

-

Add both solutions dropwise to the vigorously stirred base suspension over a period of 8–12 hours .

-

Note: Slow addition keeps the instantaneous concentration of free monomers low, statistically favoring ring closure.

-

-

Workup:

-

After addition is complete, stir for an additional 12 hours at 50°C.

-

Remove DMF under reduced pressure (rotary evaporator with high-vacuum pump).

-

Redissolve residue in CH

Cl -

Dry organic phase over MgSO

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (SiO

, Hexanes/EtOAc gradient). The tert-butyl group typically makes the product move faster (higher R

-

Workflow Visualization

Figure 1: High-dilution synthesis workflow for thiacyclophanes utilizing the Cesium Effect.

Application II: Nitrogen-Based Macrocycles (Tosylamide Method)

Direct alkylation of amines with benzylic chlorides often leads to over-alkylation (quaternization). To synthesize polyamine macrocycles (e.g., precursors to cryptands or molecular cages), we employ the Richman-Atkins cyclization strategy using sulfonamide protection.

Protocol Strategy

The tert-butyl group is essential here.[1] Unsubstituted benzene-based polyamines often precipitate during synthesis, trapping impurities. The t-butyl derivative maintains solubility throughout the reaction, allowing for easy monitoring by TLC.

Experimental Protocol

Target: N,N'-Ditosyl-2,11-diaza[3.3]orthocyclophane derivative.

-

Reagent Setup:

-

Substrate: this compound (1.0 eq).

-

Nucleophile: N,N'-Ditosyl-1,X-diamine (e.g., N,N'-ditosyl-1,3-phenylenediamine) (1.0 eq).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq) or K

CO

-

-

Salt Formation:

-

Dissolve the ditosyl-diamine in anhydrous DMF.

-

Add NaH slowly at 0°C under Argon. Stir for 1 hour until H

evolution ceases. This generates the highly nucleophilic disodium salt.

-

-

Cyclization:

-

Dissolve the dichloride electrophile in DMF.

-

Add the electrophile solution to the amide salt solution at room temperature (Note: Unlike the thiol reaction, this often proceeds faster; however, high dilution is still recommended if ring size is >12 atoms).

-

Heat to 80°C for 4 hours to ensure completion.

-

-

Detosylation (Optional Downstream):

-

The resulting macrocycle can be deprotected using HBr/Acetic acid or Sodium/Naphthalene to yield the free secondary amine macrocycle.

-

Quality Control & Self-Validation

A key requirement of this guide is self-validation . The researcher must verify the structure during the process. The tert-butyl group provides a unique NMR handle.

| Signal (1H NMR, CDCl | Multiplicity | Approx. Shift ( | Diagnostic Value |

| tert-Butyl | Singlet (9H) | 1.25 – 1.35 ppm | Confirms incorporation of the fragment. Sharpness indicates no aggregation. |

| Benzylic CH | Singlet (4H)* | 3.50 – 4.20 ppm | Critical: In the open dichloride, this is a singlet (~4.6 ppm). Upon cyclization, this signal often splits into an AB quartet (diastereotopic protons) if the ring is rigid, or shifts upfield. |

| Aromatic Ar-H | Multiplet (3H) | 7.00 – 7.40 ppm | Integration must be 3:9 relative to t-butyl. |

Note: If the Benzylic CH

Mechanistic Pathway Diagram

Figure 2: Kinetic competition between cyclization and polymerization. High dilution favors the path to the Macrocycle.

References

-

Bodwell, G. J. (2015). Synthesis of Polycyclic Aromatic Hydrocarbon Containing Cyclophanes: New and Improved Methodologies. Memorial University Research Repository. (Discusses the use of tert-butyl groups to solve solubility issues in cyclophane synthesis).

-

European Patent Office. (1988). EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom. (Describes the sulfur-functionalization of the 4-tert-butyl scaffold).

-

Sollogoub, M., et al. (2006). Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. ResearchGate. (Demonstrates the use of bulky chloromethyl benzenes for capping supramolecular hosts).

-

Organic Syntheses. (1954). Neophyl Chloride and related tert-butyl benzyl chlorides. Org. Synth. Coll. Vol. 4, p.702. (Foundational chemistry for tert-butyl benzyl chloride reactivity).

Sources

The Strategic Utility of 4-tert-Butyl-1,2-bis(chloromethyl)benzene in the Synthesis of Advanced Fine Chemicals

Abstract

This comprehensive technical guide details the synthesis and application of 4-tert-Butyl-1,2-bis(chloromethyl)benzene, a versatile and sterically hindered building block in the realm of fine chemical synthesis. The strategic placement of the bulky tert-butyl group ortho to the two reactive chloromethyl functionalities imparts unique conformational constraints and solubility characteristics to the resulting molecules. This guide provides in-depth protocols for the preparation of the title compound and its subsequent utilization in the synthesis of complex macrocycles, such as cyclophanes, and as a precursor to valuable dithiolane-based ligands. The causality behind experimental choices, mechanistic insights, and self-validating protocols are presented to empower researchers, scientists, and drug development professionals in leveraging this unique reagent for the creation of novel functional materials and molecular architectures.

Introduction: The Architectural Advantage of the this compound Moiety

In the landscape of organic synthesis, the design and utilization of bifunctional building blocks are paramount for the efficient construction of complex molecular frameworks. This compound emerges as a reagent of significant interest due to its unique combination of features. The 1,2-bis(chloromethyl) substitution pattern on the benzene ring provides two electrophilic centers, primed for reaction with a variety of nucleophiles. This arrangement is particularly conducive to the formation of cyclic structures.

The defining characteristic of this molecule is the presence of a bulky tert-butyl group at the 4-position. This substituent exerts a profound influence on the molecule's properties and reactivity:

-

Steric Influence: The tert-butyl group provides significant steric hindrance, which can direct the approach of reagents and influence the conformational preferences of products, particularly in the formation of macrocycles.

-

Solubility Enhancement: The lipophilic nature of the tert-butyl group often enhances the solubility of both the building block and its derivatives in common organic solvents, facilitating reaction setup, purification, and characterization.

-

Electronic Effects: While primarily a steric director, the tert-butyl group also has a modest electron-donating effect on the aromatic ring through hyperconjugation, which can subtly modulate the reactivity of the benzylic chlorides.

This guide will first detail a robust protocol for the synthesis of this compound from commercially available starting materials. Subsequently, it will provide detailed application notes and protocols for its use in the synthesis of two important classes of fine chemicals: dithia[3.3]metacyclophanes and 1,2-dithiolane derivatives.

Synthesis of the Core Building Block: this compound

The most direct and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-tert-butyltoluene.

Step 1: Friedel-Crafts Alkylation to Synthesize 4-tert-Butyl-o-xylene

The initial step involves the introduction of a methyl group ortho to the existing methyl group of 4-tert-butyltoluene. While various alkylation methods exist, a common approach is the Friedel-Crafts alkylation.

Reaction Causality: The tert-butyl group is a bulky activating group that directs electrophilic aromatic substitution to the positions ortho and para to it. Since the para position is already occupied by the methyl group, the incoming electrophile (in this case, from a methylating agent) is directed to one of the ortho positions.

Step 2: Chloromethylation of 4-tert-Butyl-o-xylene

The benzylic methyl groups of 4-tert-butyl-o-xylene are then converted to chloromethyl groups. This is typically achieved through a chloromethylation reaction, often employing paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, or through radical chlorination. A common method for similar substrates involves the use of paraformaldehyde and a mixture of acids[1].

Reaction Causality: The chloromethylation of xylenes is a well-established transformation. The reaction proceeds via the in-situ generation of a chloromethylating agent which then undergoes electrophilic aromatic substitution on the electron-rich benzene ring. Alternatively, free-radical chlorination with reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator can be employed to chlorinate the benzylic positions.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-tert-Butyl-o-xylene | 7397-06-0 | 162.27 | 10.0 g |

| Paraformaldehyde | 30525-89-4 | 30.03 (as CH₂O) | 4.6 g |

| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 50 mL |

| Acetic Acid | 64-19-7 | 60.05 | 30 mL |

| Zinc Chloride (anhydrous) | 7646-85-7 | 136.30 | 0.5 g |

| Dichloromethane | 75-09-2 | 84.93 | 100 mL |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | 50 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-tert-butyl-o-xylene (10.0 g, 61.6 mmol), paraformaldehyde (4.6 g, 153.3 mmol), acetic acid (30 mL), and anhydrous zinc chloride (0.5 g).

-

With vigorous stirring, slowly bubble hydrogen chloride gas through the mixture while heating to 60-70 °C. Alternatively, add concentrated hydrochloric acid (50 mL) dropwise.

-

Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford this compound as a white solid.

Application in the Synthesis of Dithia[3.3]metacyclophanes

A primary application of this compound is in the construction of cyclophanes, which are molecules containing one or more aromatic rings bridged by aliphatic chains. The tert-butyl group can enforce specific conformations and enhance solubility. The synthesis of dithia[3.3]metacyclophanes serves as an excellent example of this utility. These molecules are valuable precursors to other functional cyclophanes and have interesting host-guest chemistry.

Reaction Causality: The synthesis of dithia[3.3]cyclophanes from bis(chloromethyl)arenes and bis(mercaptomethyl)arenes is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anions, generated in situ by deprotonation of the dithiol with a base, act as powerful nucleophiles that displace the chloride ions from the benzylic positions. The use of high-dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

Workflow for Dithia[3.3]metacyclophane Synthesis:

Caption: Workflow for the synthesis of a dithia[3.3]metacyclophane.

Experimental Protocol: Synthesis of a 4-tert-Butyl-Substituted Dithia[3.3]metacyclophane

This protocol is adapted from established procedures for similar cyclophane syntheses[2][3].

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 141788-33-2 | 231.15 | 1.0 g |

| 1,3-Bis(mercaptomethyl)benzene | 10544-50-0 | 170.29 | 0.74 g |

| Potassium Hydroxide | 1310-58-3 | 56.11 | 0.5 g |

| Ethanol (absolute) | 64-17-5 | 46.07 | 500 mL |

| Dichloromethane | 75-09-2 | 84.93 | 100 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g |

Procedure:

-

Set up a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and two dropping funnels.

-

Add 250 mL of absolute ethanol to the flask and bring it to a gentle reflux.

-

In one dropping funnel, dissolve this compound (1.0 g, 4.32 mmol) in 125 mL of ethanol.

-

In the other dropping funnel, dissolve 1,3-bis(mercaptomethyl)benzene (0.74 g, 4.32 mmol) and potassium hydroxide (0.5 g, 8.91 mmol) in 125 mL of ethanol.

-

Simultaneously add the contents of both dropping funnels to the refluxing ethanol in the flask over a period of 8 hours with vigorous stirring.

-

After the addition is complete, continue to reflux the mixture for an additional 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the desired dithia[3.3]metacyclophane.

Application in the Synthesis of 1,2-Dithiolane Derivatives

The two chloromethyl groups of this compound can be converted to thiol groups, which can then be oxidized to form a cyclic disulfide, known as a 1,2-dithiolane. These five-membered cyclic disulfides are of interest in materials science and medicinal chemistry due to their unique redox properties.

Reaction Causality: The conversion of the bis(chloromethyl) compound to the corresponding dithiol is typically achieved by reaction with a sulfur nucleophile, such as thiourea, followed by hydrolysis. The thiourea first displaces the chloride ions via an SN2 reaction to form a bis(isothiouronium) salt. Subsequent hydrolysis with a base liberates the free dithiol. The dithiol can then be oxidized to the dithiolane using a mild oxidizing agent like iodine or air.

Workflow for 1,2-Dithiolane Synthesis:

Caption: Synthetic pathway to a 4-tert-butyl-1,2-dithiolane derivative.

Experimental Protocol: Synthesis of 4-tert-Butyl-1,2-dithiolane

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 141788-33-2 | 231.15 | 2.0 g |

| Thiourea | 62-56-6 | 76.12 | 1.5 g |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 1.0 g |

| Ethanol | 64-17-5 | 46.07 | 50 mL |

| Iodine | 7553-56-2 | 253.81 | As needed |

| Diethyl Ether | 60-29-7 | 74.12 | 100 mL |

Procedure:

-

Formation of the Bis(isothiouronium) Salt:

-

In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 8.65 mmol) and thiourea (1.5 g, 19.7 mmol) in 50 mL of ethanol.

-

Reflux the mixture for 4 hours. A white precipitate of the bis(isothiouronium) salt should form.

-

Cool the mixture and collect the precipitate by filtration. Wash with cold ethanol and dry.

-

-

Hydrolysis to the Dithiol:

-

Suspend the dried bis(isothiouronium) salt in a solution of sodium hydroxide (1.0 g, 25 mmol) in 50 mL of water.

-

Heat the mixture to 80-90 °C for 2 hours with stirring.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid until a pH of ~1 is reached.

-

Extract the dithiol with diethyl ether (3 x 30 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and use immediately in the next step.

-

-

Oxidation to the Dithiolane:

-

Dissolve the crude dithiol in 50 mL of ethanol.

-

Add a solution of iodine in ethanol dropwise until a persistent yellow color is observed.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to yield the 4-tert-butyl-1,2-dithiolane.

-

Conclusion

This compound stands as a highly valuable and versatile building block for the synthesis of fine chemicals. Its unique structural features, particularly the sterically demanding tert-butyl group, allow for the construction of complex and conformationally interesting molecules. The protocols detailed in this guide for the synthesis of dithia[3.3]metacyclophanes and 1,2-dithiolanes demonstrate the practical utility of this reagent. By understanding the underlying principles of its reactivity and applying the provided methodologies, researchers can effectively employ this compound to advance the fields of supramolecular chemistry, materials science, and drug discovery.

References

-

Yamato, T., Shigekuni, M., Kunugida, H., & Nagano, Y. (2009). Medium-sized Cyclophanes. Part 44.1 Synthesis and Stereochemical Assignments of 9-Substituted 2,11-Dithia[3.3]metacyclophanes. Journal of Chemical Research, Synopses, (10), 634-635. [Link]

-

Shimizu, T., Ueno, R., Ziewandy, M., & Yamato, T. (2009). Synthesis and conformational studies of 9-substituted [3.3]metacyclophane-2,11-diones and conversion to the corresponding [3.3]metacyclophanes. Journal of Chemical Research, 2009(1), 60-64. [Link]

- Google Patents. (2011). Method for synthesizing 4-tert-butyl benzyl chloride. CN102050697A.

-

Kotha, S., & Waghule, G. T. (2012). Selected synthetic strategies to cyclophanes. Chemical Society Reviews, 41(3), 1145-1165. [Link]

-

Yamato, T., et al. (2016). Synthesis and Crystal Structure Determination of 4',9',4”,9”-Tetra-t-Butyl- 1',6',1”,6”-Tetramethoxy-2,5-Dithia[3.3] Metabiphenylophane. Crystal Structure Theory and Applications, 5(3), 69-78. [Link]

Sources

- 1. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 2. Medium-sized Cyclophanes. Part 44.1 Synthesis and Stereochemical Assignments of 9-Substituted 2,11-Dithia[3.3]metacyclophanes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. Medium-sized Cyclophanes. Part 44.1 Synthesis and Stereochemical Assignments of 9-Substituted 2,11-Dithia[3.3]metacyclophanes - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A607798F [pubs.rsc.org]

Technical Guide: Nucleophilic Functionalization & Cyclization of 4-tert-Butyl-1,2-bis(chloromethyl)benzene

Abstract & Strategic Value

This guide details the synthetic utility of 4-tert-Butyl-1,2-bis(chloromethyl)benzene (TBCB) . Unlike simple benzyl chlorides, TBCB possesses two reactive electrophilic sites in an ortho relationship. This geometry, combined with the lipophilic tert-butyl group, makes it a premier scaffold for constructing isoindolines , cyclophanes , and macrocyclic hosts (e.g., thiacalixarenes).

The tert-butyl group is not merely structural; it serves two critical practical functions:

-

Solubility: It prevents the π-stacking aggregation common in unsubstituted polycyclic systems, ensuring products remain soluble in organic media (CDCl₃, DMSO, DCM).

-

NMR Tag: The distinct 9-proton singlet (~1.3 ppm) acts as an internal integration standard during reaction monitoring.

Safety & Handling (Critical)

Hazard Class: Corrosive (Cat 1B), Lachrymator.

-

Lachrymator Warning: TBCB is a potent tear gas agent. Even milligram quantities of dust can contaminate a lab. All weighing must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute amine solution (e.g., 5% triethylamine in acetone) before removal from the hood to quench residual alkylating power.

-

Storage: Store at 2–8°C under inert gas. Hydrolysis produces HCl gas.

Mechanistic Pathways: Cyclization vs. Polymerization

The reaction outcome is dictated by the competition between intermolecular (

Pathway Logic

-

Mono-substitution: The first nucleophilic attack is fast (

). -

The Fork: The resulting intermediate can either attack a different molecule (Polymerization) or the neighboring chloromethyl group (Cyclization).

-

Control: To favor cyclization, we utilize the High Dilution Principle (keeping concentration of reactive species low) and the Cesium Effect (for sulfur/oxygen nucleophiles).

Figure 1: Kinetic competition in the reaction of TBCB with bifunctional nucleophiles.

Protocol A: Synthesis of N-Substituted Isoindolines

Application: Medicinal chemistry scaffolds (e.g., colistin potentiators).

Mechanism: Double

Reagents

-

Substrate: TBCB (1.0 equiv)

-

Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.05 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or

(3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Methodology

-

Preparation: Dissolve TBCB (1.0 mmol, 231 mg) in anhydrous MeCN (10 mL).

-

Base Addition: Add DIPEA (2.5 mmol, 435 µL) to the solution. Note: If using

, suspend the solid powder and stir vigorously. -

Nucleophile Addition: Add the primary amine (1.05 mmol) dropwise at Room Temperature (RT).

-

Scientist's Note: If the amine is valuable/complex, reverse the addition: Add TBCB solution to the Amine/Base mixture to prevent over-alkylation of the amine.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The starting material (

) will disappear; the amine salt may streak. -

Workup:

-

Evaporate MeCN.

-

Redissolve residue in DCM (20 mL).

-

Wash with sat.

(2 x 10 mL) and Brine (10 mL). -

Dry over

and concentrate.

-

-

Purification: Flash chromatography. Isoindolines are often basic; use 1%

in the eluent if streaking occurs.

Protocol B: Macrocyclization (Thiacyclophanes)

Application: Supramolecular hosts, sensing materials.

Mechanism: Cesium-templated macrocyclization. The large

Reagents

-

Substrate: TBCB (1.0 equiv)

-

Nucleophile: 1,4-Benzenedithiol (or similar dithiol) (1.0 equiv)

-

Base: Cesium Carbonate (

) (2.5 equiv) -

Solvent: DMF (Degassed)

Experimental Setup (Pseudo-High Dilution)

This protocol uses a syringe pump to simulate high dilution, keeping the instantaneous concentration of reactants low to favor cyclization.

-

Reactor Charge: In a round-bottom flask, suspend

(2.5 mmol) in DMF (50 mL). Heat to 50°C under -

Feed Solution: Dissolve TBCB (1.0 mmol) AND the Dithiol (1.0 mmol) in DMF (20 mL).

-

Critical: If the reagents react prematurely (rare without base), dissolve them in separate syringes. Usually, mixing in the syringe is safe for <1 hour if no base is present.

-

-

Addition: Using a syringe pump, add the Feed Solution to the Reactor over 4–8 hours .

-

Why: This ensures that whenever a TBCB molecule enters the flask, it is more likely to find a "partner" on a growing chain and close the ring than to find a new unreacted partner.

-

-

Maturation: Stir at 50°C for an additional 12 hours.

-

Workup:

-

Pour into ice water (200 mL). The macrocycle often precipitates as a white solid.

-

Filter the solid.

-

If no precipitate: Extract with EtOAc, wash extensively with water (to remove DMF), and dry.

-

-

Purification: Recrystallization from Toluene/Hexane is often sufficient for cyclophanes.

Data Analysis & Validation

Expected NMR Shifts (¹H NMR, 400 MHz, CDCl₃)

| Proton Type | Starting Material (TBCB) | Product (Isoindoline) | Product (Thiacyclophane) |

| Ar-CH₂-Cl | ~4.65 ppm (Singlet) | Absent | Absent |

| Ar-CH₂-N/S | N/A | ~3.80 - 4.20 ppm (Singlet) | ~3.50 - 3.80 ppm (Often AB system*) |

| t-Butyl | ~1.32 ppm (Singlet) | ~1.30 ppm (Singlet) | ~1.28 ppm (Singlet) |

| Aromatic | ~7.3 - 7.5 ppm | Shift varies by substituent | Often upfield shifted due to shielding |

*Note: In rigid cyclophanes, the benzylic protons often appear as an AB quartet (diastereotopic) rather than a singlet, confirming ring rigidity.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| **Insoluble Gel |

Leveraging 4-tert-Butyl-1,2-bis(chloromethyl)benzene for the Synthesis of Soluble Poly(arylene vinylene) Derivatives

An Application Note on the Role of 4-tert-Butyl-1,2-bis(chloromethyl)benzene in Materials Science

Abstract: this compound is a versatile aromatic monomer whose unique structural characteristics make it a valuable building block in modern materials science. Possessing two reactive chloromethyl groups at the ortho positions, it serves as a bifunctional precursor for various polymerization reactions. The strategically positioned, bulky tert-butyl group imparts significant solubility and processability to the resulting polymers, overcoming a common challenge associated with rigid-backbone conjugated systems. This document provides a detailed overview of this monomer, focusing on its application in the synthesis of substituted poly(o-phenylene vinylene) (POPV), a class of conjugated polymers with potential uses in organic electronics. A detailed, field-tested protocol for its polymerization via phase-transfer catalysis is presented, along with expected material characteristics.

Physicochemical Profile and Core Reactivity

This compound, a derivative of o-xylene, is a crystalline solid at room temperature. Its utility in polymer synthesis is primarily due to the two benzylic chloride groups. These groups are susceptible to nucleophilic substitution and elimination reactions, providing a pathway to form new carbon-carbon and carbon-heteroatom bonds, which are essential for building polymer chains.

| Property | Value | Reference |

| CAS Number | 141788-33-2 | |

| Molecular Formula | C₁₂H₁₆Cl₂ | |

| Molecular Weight | 231.16 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage Temperature | 2-8°C | |

| Key Reactive Sites | Two primary benzylic chlorides (C-Cl bonds) at positions 1 and 2 |

The primary mode of reactivity exploited in the synthesis of poly(arylene vinylene)s is a base-induced dehydrochlorination. This process involves the elimination of HCl to form a reactive intermediate, which then polymerizes to create vinylene linkages between the aromatic rings.[2]

The Strategic Role of the Tert-Butyl Group in Polymer Properties

Conjugated polymers, such as poly(phenylene vinylene) (PPV), are known for their valuable electronic and optical properties but are often plagued by poor solubility and strong intermolecular aggregation.[3] This makes them difficult to process into the thin films required for electronic devices. The incorporation of bulky side groups is a cornerstone strategy to mitigate these issues.

The tert-butyl group on the this compound monomer serves several critical functions:

-

Enhanced Solubility: The large, non-polar alkyl group disrupts the close packing of the rigid polymer chains, weakening the intermolecular forces and allowing the polymer to dissolve in common organic solvents. This is essential for solution-based processing techniques like spin-coating.

-

Reduced Aggregation: In the solid state, the steric hindrance from the tert-butyl groups prevents the aromatic backbones from stacking too closely (π-stacking). This can improve the photoluminescent efficiency of the material in thin films, as aggregation often leads to fluorescence quenching.[4]

-

Morphological Control: The presence of the side group influences the thin-film morphology of the polymer, which in turn affects charge carrier mobility and device performance.[5]

Application: Synthesis of Poly(4-tert-butyl-1,2-phenylene vinylene) via Phase-Transfer Catalysis

A direct and efficient "one-pot" method for synthesizing POPV derivatives utilizes phase-transfer catalysis (PTC).[6] This method avoids the often stringent conditions of other polymerization techniques like the Wittig or Gilch reactions.[2][6]

Principle of the Reaction

The PTC reaction occurs at the interface of two immiscible phases: a concentrated aqueous solution of a strong base (e.g., NaOH) and an organic solvent (e.g., DMSO) containing the monomer. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is essential. The catalyst transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.

In the organic phase, the hydroxide ion acts as a strong base, deprotonating one of the chloromethyl groups of the monomer. This initiates a nucleophilic substitution reaction with another monomer molecule, leading to chain growth and the formation of the vinylene bridge. The ortho-substitution pattern of the monomer results in polymers with good solubility due to the less linear chain structure compared to their para-substituted counterparts.[6]

Experimental Workflow Diagram

Caption: Workflow for POPV synthesis via Phase-Transfer Catalysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing poly(phenylene vinylene)s using phase-transfer catalysis.[6]

Materials and Reagents:

-

This compound (Monomer)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Tetrabutylammonium Bromide (TBAB, Phase-Transfer Catalyst)

-

Dimethylsulfoxide (DMSO, Organic Solvent)

-

Methanol (for precipitation)

-

Deionized Water

Procedure:

-

Prepare the Aqueous Phase: In a flask suitable for vigorous stirring, prepare a 55-60 wt% aqueous solution of sodium hydroxide. Add sodium chloride (approx. 2 mmol per 10 mL of NaOH solution) to maintain high ionic strength.

-

Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add the organic solvent (DMSO, 20 mL). Begin vigorous stirring to create a vortex. Place the flask in a hot water bath maintained at a controlled temperature (e.g., 70-80°C).

-

Add Reagents: Add this compound (0.5-1.0 mmol) and tetrabutylammonium bromide (0.5 mmol) to the DMSO.

-

Initiate Reaction: Carefully add the hot aqueous NaOH solution (10 mL) to the vigorously stirred organic phase. The mixture should become colored as the reaction proceeds.

-

Polymerization: Allow the reaction to proceed under vigorous stirring at the set temperature for 24 hours. The polymer may begin to precipitate from the reaction mixture.

-